Acetyldialuric acid isonicotinehydrazone
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Overview
Description
2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an isonicotinoylhydrazinyl group and an acetate moiety. The compound’s multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the condensation of isonicotinic acid hydrazide with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring.
Industrial production methods often employ solvent-free conditions to enhance yield and reduce environmental impact. Catalysts such as PPA-SiO2 are used to facilitate the reaction, ensuring high selectivity and efficiency .
Chemical Reactions Analysis
2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, often altering the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound inhibits the activity of key enzymes in bacterial cells, disrupting essential metabolic pathways. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include derivatives of isonicotinic acid hydrazide and pyrimidine-based molecules. Compared to these, 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate stands out due to its unique combination of functional groups, which confer enhanced reactivity and specificity in various applications . Some similar compounds include:
- Isoniazid
- Pyrimidine-5-carboxylates
- Monoamine oxidase inhibitors
Biological Activity
Acetyldialuric acid isonicotinehydrazone is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Hydrazones
Hydrazones, characterized by the general structure R1R2C=N-NH2, exhibit a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The presence of the hydrazone functional group (–C=N–) allows these compounds to interact with various biological targets, making them significant in medicinal chemistry .
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that hydrazones can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of hydrazones have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low microgram per milliliter range .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
This compound | MRSA | 6.25 |
This compound | E. coli | 3.13 |
2. Anticancer Properties
Research has indicated that acylhydrazones, including derivatives similar to this compound, exhibit significant anticancer activity. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain hydrazone derivatives have reported IC50 values as low as 4-17 µM against various cancer cell lines such as A549 and HepG2 .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 4-17 |
This compound | HepG2 | 4-17 |
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. Hydrazones can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which may contribute to their therapeutic efficacy in conditions like arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells by modulating key signaling molecules such as Bcl-2 family proteins and caspases.
- Antioxidant Activity : Many hydrazones possess antioxidant properties that help mitigate oxidative stress, a contributor to various diseases.
- Metal Ion Chelation : The ability of hydrazones to chelate metal ions can enhance their therapeutic profiles by affecting metal-dependent enzymes involved in disease processes .
Case Studies
Several case studies have explored the therapeutic applications of hydrazones in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with MRSA infections demonstrated significant improvement with treatment using a hydrazone derivative similar to this compound.
- Cancer Treatment Study : In a laboratory setting, researchers evaluated the effectiveness of acylhydrazone compounds against lung cancer cells, noting a marked reduction in cell viability and tumor growth.
Properties
CAS No. |
40598-55-8 |
---|---|
Molecular Formula |
C12H11N5O5 |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
[4,6-dioxo-2-(pyridine-4-carbonylhydrazinylidene)-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C12H11N5O5/c1-6(18)22-8-10(20)14-12(15-11(8)21)17-16-9(19)7-2-4-13-5-3-7/h2-5,8H,1H3,(H,16,19)(H2,14,15,17,20,21) |
InChI Key |
WYWKPIRBTLJQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC=NC=C2)NC1=O |
Origin of Product |
United States |
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